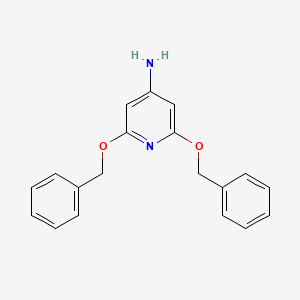

2,6-Bis(benzyloxy)pyridin-4-amine

Description

Significance of Pyridine (B92270) Scaffolds with Alkoxy and Amino Functionalities

Pyridine rings are integral to a multitude of biologically active molecules and functional materials. The introduction of alkoxy and amino groups onto the pyridine core significantly influences the molecule's properties and reactivity.

Alkoxy Groups: These groups act as electron-donating moieties, increasing the electron density of the pyridine ring. This can enhance the ring's reactivity towards electrophilic substitution and can also influence the basicity of the pyridine nitrogen. The presence of bulky benzyloxy groups, as in the title compound, can also introduce steric hindrance, which can be strategically utilized in directing chemical reactions.

Amino Group: The amino group is a powerful electron-donating group and a key site for hydrogen bonding. This functionality is crucial for the biological activity of many pharmaceuticals, as it can interact with receptors and enzymes. In the context of materials science, the amino group can serve as a point for polymerization or for grafting the molecule onto surfaces.

The combination of both alkoxy and amino groups on a pyridine scaffold creates a unique electronic environment. The interplay between these electron-donating groups can lead to enhanced nucleophilicity and potential for diverse chemical transformations. This makes such compounds valuable intermediates in organic synthesis. For instance, substituted aminopyridines are known to be key precursors in the synthesis of more complex heterocyclic systems. nih.gov

Overview of the 2,6-Bis(benzyloxy)pyridin-4-amine Molecular Architecture

The molecular structure of this compound features a central pyridine ring substituted at the 2, 6, and 4 positions.

| Structural Feature | Description |

| Core Scaffold | Pyridine Ring |

| Substituent at C2 | Benzyloxy Group (-OCH2C6H5) |

| Substituent at C4 | Amino Group (-NH2) |

| Substituent at C6 | Benzyloxy Group (-OCH2C6H5) |

The two benzyloxy groups are located symmetrically on either side of the pyridine nitrogen, and the amino group is positioned at the para-position relative to the nitrogen. This symmetrical arrangement of the bulky benzyloxy groups may impart specific conformational preferences and influence the molecule's packing in the solid state.

Research Imperatives and Future Trajectories for Aminopyridines

The field of aminopyridine chemistry is driven by the quest for new therapeutic agents and functional materials. While direct research on this compound is scarce, the broader class of 2,6-disubstituted 4-aminopyridines holds considerable potential.

Future research on compounds like this compound could focus on several key areas:

Synthesis and Derivatization: Developing efficient and scalable synthetic routes to this compound and its derivatives is a fundamental first step. The amino group provides a reactive handle for a wide range of chemical modifications, allowing for the creation of a library of related compounds for further screening.

Medicinal Chemistry: Investigating the potential biological activities of this scaffold is a promising avenue. Given the prevalence of the aminopyridine motif in pharmaceuticals, this compound could be explored as a precursor for developing new drugs. For instance, substituted aminopyridines have been investigated as kinase inhibitors and for their potential in treating various diseases. The design of novel 2,6-disubstituted-4-aminopyridine derivatives continues to be an active area of research in the pursuit of new therapeutic agents. mdpi.comnih.gov

Materials Science: The unique electronic and structural features of this compound could be exploited in the design of new organic materials. For example, its fluorescent properties could be investigated for applications in organic light-emitting diodes (OLEDs) or as sensors. The amino group also allows for its incorporation into larger polymeric structures.

Structure

3D Structure

Properties

IUPAC Name |

2,6-bis(phenylmethoxy)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c20-17-11-18(22-13-15-7-3-1-4-8-15)21-19(12-17)23-14-16-9-5-2-6-10-16/h1-12H,13-14H2,(H2,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GISGCSSONLOCEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=N2)OCC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70618419 | |

| Record name | 2,6-Bis(benzyloxy)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23827-19-2 | |

| Record name | 2,6-Bis(benzyloxy)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 2,6 Bis Benzyloxy Pyridin 4 Amine

Reactivity of the Pyridine (B92270) Nitrogen Atom

The nitrogen atom within the pyridine ring of 2,6-bis(benzyloxy)pyridin-4-amine possesses a lone pair of electrons in an sp² hybrid orbital, which is available for reaction with electrophiles. However, its reactivity is modulated by the electronic contributions of the substituents on the ring.

Protonation and Acid-Base Behavior

Table 1: Estimated pKa Values of Substituted Pyridinium Ions

| Compound | Substituent Effects | Estimated pKa of Conjugate Acid |

| Pyridine | Reference | 5.2 |

| 4-Aminopyridine (B3432731) | Strong electron-donating amino group | 9.1 |

| 2,6-Dimethoxypyridine | Two electron-withdrawing (inductive) and donating (resonance) methoxy (B1213986) groups | ~3.3 |

| This compound | Strong electron-donating amino group and two benzyloxy groups | Likely between 6 and 8 |

Note: The pKa value for this compound is an estimate based on the electronic effects of the substituents. Actual experimental values may vary.

Nucleophilic Additions and Substitutions

The pyridine nitrogen, with its available lone pair, can act as a nucleophile. However, in the context of nucleophilic aromatic substitution on the pyridine ring itself, the benzyloxy groups at the 2 and 6 positions are generally poor leaving groups, making direct substitution at these positions challenging under standard conditions.

The pyridine ring in this compound is electron-rich due to the strong donating effect of the amino group. This increased electron density deactivates the ring towards nucleophilic attack compared to unsubstituted pyridine. Nucleophilic attack on the pyridine ring typically occurs at the 2, 4, and 6 positions, which are electron-deficient in pyridine itself. nih.gov In this substituted pyridine, these positions are occupied, and the electron-donating nature of the substituents further disfavors nucleophilic attack on the ring carbons.

However, the pyridine nitrogen can participate in reactions such as N-oxidation using peracids or complexation with metal ions. The formation of N-oxides can alter the reactivity of the pyridine ring, making it more susceptible to certain transformations.

Reactions of the Amine Functionality at C-4

The primary amino group at the C-4 position is a key site for the derivatization of this compound. Its nucleophilic character allows for a variety of reactions with electrophilic reagents.

Acylation and Sulfonylation Reactions

The primary amine at C-4 readily undergoes acylation with acylating agents such as acyl chlorides and anhydrides in the presence of a base to form the corresponding amides. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions are fundamental for introducing a wide range of functional groups and for modifying the electronic and physical properties of the parent molecule. The choice of base is important to neutralize the acid byproduct (e.g., HCl) and to prevent protonation of the amine, which would render it non-nucleophilic.

Table 2: Representative Acylation and Sulfonylation Reactions

| Reagent | Product Type | General Reaction Conditions |

| Acetyl chloride | N-acetyl derivative | Inert solvent (e.g., DCM, THF), base (e.g., triethylamine, pyridine) |

| Benzoyl chloride | N-benzoyl derivative | Inert solvent, base |

| Acetic anhydride | N-acetyl derivative | Inert solvent, base or catalytic acid |

| p-Toluenesulfonyl chloride | N-tosyl derivative | Inert solvent, base |

Electrophilic Derivatization for Spectroscopic Enhancement

The amine functionality can be derivatized with specific electrophilic reagents to enhance its spectroscopic properties, particularly for fluorescence-based detection and analysis. The introduction of a fluorophore through reaction with a suitable derivatizing agent can lead to a significant increase in the quantum yield of the molecule. For instance, reagents containing pyrene (B120774) or other polycyclic aromatic systems can be coupled to the amine to create highly fluorescent derivatives. This strategy is valuable in the development of fluorescent probes and labels.

The synthesis of aminopyridines with an azido (B1232118) group has been explored for "clicking-and-probing" applications, where the fluorescence is switched on upon a click reaction, offering a method for selective labeling of biomolecules. nih.gov

Condensation Reactions with Carbonyl Compounds

The primary amine at the C-4 position can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. researchgate.netyoutube.com This reaction is typically catalyzed by an acid and involves the formation of a hemiaminal intermediate, followed by the elimination of a water molecule. researchgate.netjocpr.com The formation of Schiff bases is a versatile method for introducing a wide array of substituents onto the aminopyridine core, as a diverse range of aldehydes and ketones are commercially available. The resulting imine C=N double bond can also be subsequently reduced to form a secondary amine.

Table 3: Formation of Schiff Bases from this compound

| Carbonyl Compound | Product (Schiff Base) | Typical Reaction Conditions |

| Benzaldehyde | N-benzylidene-2,6-bis(benzyloxy)pyridin-4-amine | Reflux in a suitable solvent (e.g., ethanol, toluene) with a catalytic amount of acid (e.g., acetic acid, p-toluenesulfonic acid) and removal of water. |

| Acetone | N-(propan-2-ylidene)-2,6-bis(benzyloxy)pyridin-4-amine | Similar conditions as with aldehydes, may require longer reaction times or more forcing conditions. |

| 4-Methoxybenzaldehyde | N-(4-methoxybenzylidene)-2,6-bis(benzyloxy)pyridin-4-amine | Similar conditions as with benzaldehyde. |

Transformations Involving the Benzyloxy Groups

The benzyloxy groups at the 2 and 6 positions of the pyridine ring are key handles for synthetic modification. Their reactivity can be harnessed to either unmask the corresponding hydroxyl groups or to introduce new functionalities onto the benzyl (B1604629) rings themselves.

Selective Deprotection Methodologies

The removal of one or both benzyl groups from this compound is a critical step in the synthesis of hydroxylated pyridin-4-amines. These deprotection reactions are typically achieved through hydrogenolysis, a process that involves the cleavage of the carbon-oxygen bond by catalytic hydrogenation. The selectivity of this process—mono- versus di-debenzylation—can be controlled by careful selection of the catalyst, hydrogen source, and reaction conditions.

Catalytic transfer hydrogenolysis represents a common and effective method for debenzylation. This technique utilizes a hydrogen donor in conjunction with a palladium catalyst. For instance, the use of ammonium (B1175870) formate (B1220265) as a hydrogen donor with 10% palladium on carbon (Pd/C) is a well-established system for the debenzylation of various benzyl-protected amines and alcohols. The reaction proceeds under relatively mild conditions, offering a high degree of functional group tolerance. While specific studies on this compound are not extensively documented in publicly available literature, the principles of selective mono-debenzylation of dibenzylamines using this method suggest that careful control of stoichiometry and reaction time could potentially allow for the isolation of 2-(benzyloxy)-6-hydroxypyridin-4-amine.

Table 1: Representative Conditions for Catalytic Transfer Hydrogenolysis

| Catalyst | Hydrogen Donor | Solvent | Temperature | Potential Product(s) |

| 10% Pd/C | Ammonium Formate | Methanol | Room Temp. | 2-(Benzyloxy)-6-hydroxypyridin-4-amine, 2,6-Dihydroxypyridin-4-amine |

| 10% Pd/C | Cyclohexene | Ethanol | Reflux | 2-(Benzyloxy)-6-hydroxypyridin-4-amine, 2,6-Dihydroxypyridin-4-amine |

| 20% Pd(OH)₂/C | H₂ (gas) | Ethanol | Room Temp. | 2,6-Dihydroxypyridin-4-amine |

This table presents generalized conditions based on known debenzylation reactions and may require optimization for the specific substrate.

Another approach involves the use of hydrogen gas with a palladium catalyst. The activity and selectivity of the catalyst can be modulated by the choice of support and the presence of additives. For complete debenzylation to yield 2,6-dihydroxypyridin-4-amine, more forcing conditions or a more active catalyst like palladium hydroxide (B78521) on carbon (Pearlman's catalyst) might be employed.

Ortho-Metalation and Directed Functionalization

The benzyloxy groups can also serve as directing groups for the functionalization of the benzyl rings through ortho-metalation. This strategy involves the deprotonation of the ortho-position of the benzyl ring by a strong base, typically an organolithium reagent, to form a lithiated intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents.

While direct experimental data on the ortho-metalation of the benzyl groups in this compound is scarce in the literature, the principles of directed ortho-metalation (DoM) of benzylic ethers are well-established. The oxygen atom of the benzyloxy group can coordinate to the lithium of the organolithium reagent, directing the deprotonation to the adjacent ortho-position of the benzyl ring. The choice of the organolithium reagent (e.g., n-butyllithium, sec-butyllithium, or tert-butyllithium) and the reaction conditions (e.g., temperature, solvent, and additives like TMEDA) are critical for achieving high efficiency and regioselectivity.

Table 2: Potential Ortho-Functionalization of Benzyloxy Groups

| Base | Electrophile (E+) | Potential Product |

| n-BuLi/TMEDA | D₂O | 2,6-Bis(2-deuteriobenzyloxy)pyridin-4-amine |

| sec-BuLi | (CH₃)₃SiCl | 2,6-Bis(2-(trimethylsilyl)benzyloxy)pyridin-4-amine |

| t-BuLi | CO₂ then H₃O⁺ | 2,6-Bis(2-carboxybenzyloxy)pyridin-4-amine |

| n-BuLi | I₂ | 2,6-Bis(2-iodobenzyloxy)pyridin-4-amine |

This table illustrates potential transformations based on established ortho-metalation chemistry and would require experimental validation for this compound.

It is important to note that the electronic nature of the pyridine ring and the presence of the amino group could influence the outcome of the ortho-metalation reaction. Potential side reactions, such as lithiation of the pyridine ring itself, might compete with the desired ortho-metalation of the benzyl groups. Therefore, careful optimization of the reaction parameters would be necessary to achieve the desired functionalization.

Coordination Chemistry and Metal Complexation Properties of 2,6 Bis Benzyloxy Pyridin 4 Amine Analogues

Ligand Design Principles for Pyridine-Amine Systems

The design of pyridine-amine ligands is predicated on the tuning of their electronic and steric properties to achieve desired coordination geometries and complex stabilities. The 2,6-bis(benzyloxy)pyridin-4-amine scaffold incorporates several key features that are central to these design principles.

The pyridine (B92270) ring provides a nitrogen atom with a lone pair of electrons in an sp²-hybridized orbital, making it a good σ-donor for coordination to metal ions. The basicity and donor strength of this nitrogen can be modulated by the substituents on the pyridine ring. The amino group at the 4-position is an electron-donating group, which increases the electron density on the pyridine nitrogen, thereby enhancing its basicity and coordination ability.

The benzyloxy groups at the 2 and 6 positions exert significant steric influence. These bulky groups can hinder the approach of metal ions to the pyridine nitrogen, potentially favoring the formation of complexes with lower coordination numbers or leading to distorted geometries. This steric hindrance can be a crucial design element for creating specific catalytic pockets or for controlling the reactivity of the metal center.

Furthermore, the amino group at the 4-position and the etheric oxygen atoms of the benzyloxy groups introduce additional potential donor sites. While the pyridine nitrogen is generally the primary coordination site in simple pyridine derivatives, the possibility of chelation involving the amino group or the etheric oxygens in more complex coordination modes cannot be entirely ruled out, especially with hard metal ions. The interplay of these electronic and steric factors, along with the presence of multiple potential donor atoms, makes this compound analogues a fascinating class of ligands for the synthesis of novel coordination compounds.

Complexation with Transition Metal Ions

The complexation of pyridine-amine ligands with transition metal ions is a widely studied area. The electronic configuration of the metal ion, its preferred coordination geometry, and the nature of the ligand all play a crucial role in determining the structure and properties of the resulting complex.

The stoichiometry of metal complexes with pyridine-amine ligands can vary depending on the metal-to-ligand ratio used in the synthesis, the nature of the metal ion, and the steric bulk of the ligand. For ligands analogous to this compound, the bulky benzyloxy groups might favor lower ligand-to-metal ratios, such as 1:1 or 2:1. In the case of 4-aminopyridine (B3432731), complexes with various stoichiometric ratios have been prepared. ekb.eg

The stability of these complexes is quantified by their stability constants. Spectrophotometric titration is a common method used to determine these constants. For instance, studies on 2,6-bis((benzoyl-R)amino)pyridine derivatives, which are structurally related to the ligand of interest, have shown that they form stable complexes with Cu(II), Ni(II), Co(II), and Zn(II) ions. nih.gov The stability of these complexes is influenced by the nature of the substituent on the benzoyl group, demonstrating the electronic effects on complex stability.

Table 1: Stability Constants (log K) of Metal Complexes with 2,6-Bis((benzoyl-R)amino)pyridine Analogues

| Metal Ion | R = H | R = 4-Me | R = 4-NMe2 |

|---|---|---|---|

| Cu(II) | 4.5 | 4.8 | 5.2 |

| Ni(II) | 4.1 | 4.3 | 4.7 |

| Co(II) | 3.9 | 4.1 | 4.5 |

| Zn(II) | 3.7 | 3.9 | 4.3 |

Data derived from studies on analogous compounds and presented for illustrative purposes. nih.gov

The mechanism of metal-ligand interactions in pyridine-amine systems typically involves the rapid substitution of solvent molecules from the metal coordination sphere by the ligand. The rate of this substitution is dependent on several factors, including the lability of the solvent molecules, the nucleophilicity of the ligand, and the steric hindrance around the coordination sites.

For ligands like this compound analogues, the primary coordination is expected to occur through the pyridine nitrogen. The bulky benzyloxy groups would likely influence the approach of the ligand to the metal center, potentially leading to a slower rate of complexation compared to less hindered pyridine derivatives. The role of the amino group in the mechanism is likely to be secondary, primarily influencing the electronic properties of the pyridine nitrogen. In some cases, the amino group could participate in hydrogen bonding interactions that stabilize the transition state of the complexation reaction.

Structural Characterization of Metal Complexes

The definitive proof of the structure of a metal complex is obtained through single-crystal X-ray diffraction. Spectroscopic techniques provide valuable information about the coordination environment of the metal ion and the changes in the ligand upon complexation.

In complexes with analogues of this compound, the bulky benzyloxy groups would be expected to significantly influence the crystal packing, potentially leading to the formation of interesting supramolecular architectures through intermolecular interactions such as π-π stacking. The crystal structure of related compounds, such as those involving 4-aminopyridine, reveals that hydrogen bonding involving the amino group can also play a crucial role in the solid-state assembly. nih.gov

Table 2: Illustrative Crystallographic Data for Metal Complexes with Pyridine-Amine Analogues

| Complex | Crystal System | Space Group | Metal Coordination Geometry |

|---|---|---|---|

| [Cd(4AP)₂Ni(μ₄-CN)₄]n | Triclinic | P-1 | Distorted Octahedral |

| [Ni(4AP)₂(H₂O)₂Ni(μ₂-CN)₂(CN)₂]n | Monoclinic | C2/c | Distorted Octahedral |

| [Zn(EtNic)₂Cl₂] | Orthorhombic | Pca2₁ | Distorted Tetrahedral |

Data is for 4-aminopyridine (4AP) and ethyl nicotinate (B505614) (EtNic) complexes and serves as an example of typical data obtained. researchgate.netmdpi.com

Spectroscopic methods are indispensable for characterizing metal complexes in solution and in the solid state.

Infrared (IR) Spectroscopy: Coordination of the pyridine nitrogen to a metal ion typically results in a shift of the C=N stretching vibration to a higher frequency. Changes in the N-H stretching vibrations of the amino group can also provide evidence of its involvement in coordination or hydrogen bonding. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The complexation of transition metal ions with pyridine-amine ligands often leads to the appearance of new absorption bands in the visible region of the spectrum, corresponding to d-d transitions of the metal ion. These bands are characteristic of the coordination geometry of the complex. Charge transfer bands, either from the ligand to the metal (LMCT) or from the metal to the ligand (MLCT), can also be observed. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying the structure of diamagnetic metal complexes in solution. Upon complexation, the chemical shifts of the protons on the pyridine ring and the amino group are expected to change significantly due to the electronic effects of the metal ion. For paramagnetic complexes, the NMR signals are often broadened and shifted over a wide range, providing information about the magnetic properties of the complex. nih.gov

Table 3: Typical Spectroscopic Changes upon Complexation of Pyridine-Amine Analogues

| Spectroscopic Technique | Observed Change | Interpretation |

|---|---|---|

| IR | Shift of ν(C=N) to higher frequency | Coordination of pyridine nitrogen |

| IR | Shift in ν(N-H) | Involvement of amino group in coordination/H-bonding |

| UV-Vis | Appearance of new bands in the visible region | d-d transitions, indicative of coordination geometry |

Potential Applications in Metal Ion Extraction and Catalysis

Due to the absence of studies on this compound in the context of metal ion extraction or catalysis, this subsection cannot be detailed with specific research findings.

Spectroscopic and Structural Characterization of 2,6 Bis Benzyloxy Pyridin 4 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

A ¹H NMR spectrum of 2,6-Bis(benzyloxy)pyridin-4-amine would be expected to show distinct signals corresponding to the different types of protons present in the molecule. The analysis of chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) allows for the assignment of each proton to its specific position in the structure.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Integration |

| Aromatic Protons (Benzyl) | 7.2 - 7.5 | Multiplet | 10H |

| Methylene (B1212753) Protons (-CH₂-) | ~5.3 | Singlet | 4H |

| Pyridine (B92270) Protons | ~5.8 | Singlet | 2H |

| Amine Protons (-NH₂) | Broad singlet | Singlet | 2H |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

Expected ¹³C NMR Data:

| Carbon Atoms | Expected Chemical Shift (δ, ppm) |

| C=O (if present as impurity) | >160 |

| Aromatic Carbons (Pyridine & Benzyl) | 100 - 160 |

| Methylene Carbon (-CH₂-) | ~70 |

Note: The exact chemical shifts can vary depending on the solvent.

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would help to confirm the spin systems within the benzyl (B1604629) groups and the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting the different fragments of the molecule, for instance, showing the correlation between the methylene protons and the carbons of the pyridine and benzyl rings, thus confirming the benzyloxy linkages.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to elucidate its structure through fragmentation analysis.

ESI-HRMS would be used to determine the accurate mass of the protonated molecule, [M+H]⁺. This high-precision measurement allows for the confident determination of the elemental formula of the compound, confirming that it is indeed C₁₉H₁₈N₂O₂.

Expected ESI-HRMS Data:

| Ion | Calculated m/z |

| [C₁₉H₁₉N₂O₂]⁺ ([M+H]⁺) | 307.1441 |

In a tandem mass spectrometry experiment, the protonated molecular ion ([M+H]⁺) is isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide valuable information about the structure of the molecule. The fragmentation pattern of this compound would be expected to show characteristic losses of the benzyl and benzyloxy groups.

Expected Fragmentation Pathways:

A primary fragmentation pathway would likely involve the cleavage of the C-O bond of the ether linkage, leading to the formation of a stable benzyl cation (m/z 91) and a corresponding pyridinamine radical cation. Another possibility is the loss of a benzyloxy radical. The analysis of these fragmentation patterns would provide conclusive evidence for the proposed structure.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a crucial analytical technique for elucidating the functional groups and structural features of a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by a combination of vibrations arising from the pyridine ring, the benzyloxy substituents, and the amino group.

The vibrational modes can be assigned by considering the characteristic absorption frequencies of these individual components. The pyridine ring itself exhibits a series of characteristic stretching and bending vibrations. For substituted pyridines, the positions of these bands are influenced by the nature and position of the substituents. researchgate.netnih.govcdnsciencepub.com In the case of 2,6-disubstitution, specific patterns of ring vibrations are expected. cdnsciencepub.com

The presence of the two benzyloxy groups introduces C-O-C ether linkages, which typically show strong asymmetric and symmetric stretching vibrations. The aromatic rings of the benzyl groups will also contribute to the C-H and C=C stretching regions of the spectrum. The amino group at the 4-position gives rise to characteristic N-H stretching and bending vibrations.

A detailed assignment of the principal vibrational modes expected for this compound is presented in the table below. These assignments are based on established group frequencies for substituted pyridines and aromatic compounds. researchgate.netresearchgate.net

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450 - 3300 | Asymmetric and Symmetric N-H Stretching | Amino group |

| 3100 - 3000 | Aromatic C-H Stretching | Pyridine and Benzyl rings |

| 2950 - 2850 | Aliphatic C-H Stretching | Methylene (-CH₂-) group |

| 1620 - 1580 | C=C Ring Stretching | Pyridine ring |

| 1590 - 1450 | C=C Ring Stretching | Benzyl rings |

| 1600 - 1550 | N-H Bending (Scissoring) | Amino group |

| 1260 - 1200 | Asymmetric C-O-C Stretching | Aryl-Alkyl Ether |

| 1050 - 1000 | Symmetric C-O-C Stretching | Aryl-Alkyl Ether |

| 850 - 800 | C-H Out-of-plane Bending | Pyridine ring |

| 750 - 690 | C-H Out-of-plane Bending | Monosubstituted Benzyl rings |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of this compound is expected to be dominated by transitions associated with the aromatic pyridine ring and the attached chromophoric and auxochromic groups.

Electronic Absorption Properties and Transitions

The electronic spectrum of this compound is anticipated to exhibit absorptions characteristic of substituted aromatic systems. The primary electronic transitions observed in such molecules are π → π* and n → π* transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity (large molar absorptivity, ε) and are expected to occur for the pyridine and benzyl aromatic rings. The conjugation of the amino group's lone pair with the pyridine ring, and the presence of the benzyloxy groups, are likely to cause a bathochromic (red) shift of these bands compared to unsubstituted pyridine.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen of the amino group or the pyridine ring, or the oxygen of the ether linkages) to a π* antibonding orbital. These transitions are generally of lower intensity than π → π* transitions.

Based on studies of similarly substituted pyridines and aromatic amines, one can predict the general regions of absorption for this compound. mdpi.comacs.org

| Expected λₘₐₓ (nm) | Transition Type | Associated Moiety |

| ~ 220 - 250 | π → π | Benzyl rings |

| ~ 270 - 300 | π → π | Substituted Pyridine ring |

| ~ 320 - 360 | n → π* / Charge Transfer | Amino group conjugated with Pyridine ring |

Solvent Effects on Electronic Spectra

The polarity of the solvent can significantly influence the position of absorption maxima (λₘₐₓ) in a UV-Vis spectrum, a phenomenon known as solvatochromism. slideshare.net The effect of the solvent depends on the nature of the electronic transition and the relative stabilization of the ground and excited states by the solvent molecules. youtube.comresearchgate.net

π → π Transitions:* In these transitions, the excited state is generally more polar than the ground state. Therefore, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a decrease in the transition energy and a bathochromic shift (shift to longer wavelength). youtube.com

n → π Transitions:* For n → π* transitions, the ground state is often more stabilized by hydrogen bonding in polar, protic solvents than the excited state. This increased stabilization of the ground state leads to a larger energy gap for the transition, resulting in a hypsochromic shift (shift to shorter wavelength) as solvent polarity increases. youtube.com

For this compound, the electronic transitions will be a mix of these types. The table below illustrates the expected shifts in λₘₐₓ for the π → π* and n → π* transitions when moving from a non-polar to a polar solvent.

| Solvent | Polarity | Expected λₘₐₓ for π → π (nm) | Expected λₘₐₓ for n → π (nm) |

| Hexane | Non-polar | Shorter λ | Longer λ |

| Dichloromethane | Polar aprotic | Intermediate λ | Intermediate λ |

| Ethanol | Polar protic | Longer λ | Shorter λ |

| Water | Highly polar protic | Longest λ | Shortest λ |

These solvent-induced shifts can provide valuable information about the nature of the electronic transitions and the charge distribution in the ground and excited states of the molecule. researchgate.netnih.gov

Computational and Theoretical Investigations of 2,6 Bis Benzyloxy Pyridin 4 Amine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a foundational tool for predicting a wide range of molecular properties.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For a flexible molecule like 2,6-bis(benzyloxy)pyridin-4-amine, with its rotatable benzyloxy groups, this process involves exploring the conformational landscape to identify the global minimum energy structure and other low-energy conformers. This is achieved by systematically rotating the single bonds and calculating the energy of each resulting conformation.

The key dihedral angles that would define the conformational space of this compound are the C-O-C-C angles of the two benzyloxy substituents. A potential energy surface scan would reveal the energetic penalties for deviations from the most stable arrangement, which is often a staggered conformation that minimizes steric hindrance between the bulky benzyl (B1604629) groups and the pyridine (B92270) ring.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311G(d,p) level)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-N (pyridine) | 1.33 - 1.34 | - | - |

| C-O | 1.36 - 1.38 | - | - |

| C-N (amine) | 1.38 - 1.40 | - | - |

| C-O-C | - | 117 - 119 | - |

Note: This data is illustrative and represents typical values for similar structures.

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests higher reactivity. nih.gov

An electrostatic potential (ESP) map provides a visual representation of the charge distribution in a molecule. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), which are prone to nucleophilic attack. For this compound, the ESP map would likely show a negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the benzyloxy groups, as well as the nitrogen of the amine group, indicating their nucleophilic character.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -0.5 to -1.5 |

Note: These values are estimations based on typical results for aromatic amines and ethers.

DFT calculations can accurately predict various spectroscopic parameters. For Nuclear Magnetic Resonance (NMR) spectroscopy, theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. nih.govnih.gov These predictions, when compared with experimental data, can help in the structural elucidation of the molecule. bas.bg The predicted shifts are influenced by the electronic environment of each nucleus.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). This involves calculating the excitation energies and oscillator strengths of electronic transitions. The predicted λ_max values would correspond to the wavelengths of maximum absorption, which are typically associated with π→π* and n→π* transitions in aromatic and heterocyclic compounds. researchgate.net

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts (ppm) for the Pyridine Ring of this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2, C6 | 160 - 165 |

| C3, C5 | 90 - 95 |

Note: These are estimated values and can vary based on the computational method and basis set used.

Molecular Dynamics Simulations for Conformational Flexibility

While DFT provides insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of a molecule over time. nih.gov For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces on each atom at discrete time steps.

This simulation would provide a detailed picture of the conformational flexibility of the benzyloxy groups, showing how they rotate and interact with their surroundings. The trajectory from an MD simulation can be analyzed to determine the most populated conformations, the timescales of conformational changes, and the intramolecular interactions that stabilize certain geometries.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies on this compound were found, this methodology is highly relevant for designing analogues with potentially enhanced properties.

A QSAR study would involve:

Dataset compilation: A series of analogues of this compound with known activities would be collected.

Descriptor calculation: For each analogue, a set of molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated.

Model development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

Model validation: The predictive power of the QSAR model would be rigorously tested.

A validated QSAR model could then be used to predict the activity of new, unsynthesized analogues of this compound, thereby guiding the design of more potent compounds.

Exploration of Biological Activities of 2,6 Bis Benzyloxy Pyridin 4 Amine and Analogues in Vitro Studies

Antimicrobial Activity Assessments

The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. nih.govresearchgate.net Pyridine (B92270) derivatives have been extensively investigated for their potential to combat bacterial and fungal infections. nih.govresearchgate.net

Studies on 2,6-disubstituted pyridine derivatives have demonstrated their potential as antibacterial agents. For instance, a series of 2,6-disubstituted thiosemicarbazone derivatives of pyridine exhibited significant activity against various Gram-positive bacteria. nih.gov Specifically, compounds bearing pyrrolidine (B122466) and piperidine (B6355638) substituents showed strong growth inhibition against certain strains, with Minimum Inhibitory Concentration (MIC) values as low as 0.49 µg/mL, which is comparable to or even better than the reference drugs ciprofloxacin (B1669076) and vancomycin. nih.gov

While direct antibacterial data for 2,6-bis(benzyloxy)pyridin-4-amine is not extensively available in the reviewed literature, the research on analogous structures provides a basis for its potential activity. The general strategy for creating new pyridine-based antibacterial agents often involves modifying the substituents at various positions on the pyridine ring to enhance potency and spectrum of activity. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected 2,6-Disubstituted Pyridine Analogues

| Compound/Analogue | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pyridine-thiosemicarbazone derivative with piperidine | Staphylococcus strains | 0.49 | nih.gov |

| Pyridine-thiosemicarbazone derivative with pyrrolidine | Staphylococcus strains | 0.49 | nih.gov |

This table is populated with data from analogues as direct data for this compound was not available in the search results.

The antifungal potential of pyridine derivatives has also been a subject of investigation. nih.govnih.gov For example, certain 2,6-bis(1H-indol-3-yl)-4-(benzofuran) pyridine-5-carbonitriles have shown good antimicrobial activity against Candida albicans. nih.gov Hybrid bis-(imidazole/benzimidazole)-pyridine derivatives have also been evaluated for their antifungal properties, with some compounds showing significant activity against various fungal strains of medical importance. nih.gov

One study on benzylic 1,2,3-triazole-4-carboxamides, which share a benzylic moiety, demonstrated potent in vitro fungicidal activity against several filamentous fungi and Candida species. scielo.org.mx Some of these compounds exhibited MIC values as low as 0.017 µmol/mL against Rhizopus oryzae, surpassing the efficacy of the reference drug itraconazole. scielo.org.mx Although these are not direct analogues, the findings highlight the potential contribution of benzyloxy-like structures to antifungal efficacy.

Table 2: In Vitro Antifungal Activity of Selected Pyridine and Analogue Derivatives

| Compound/Analogue | Test Organism | MIC (µmol/mL) | Reference |

|---|---|---|---|

| Benzylic 1,2,3-triazole-4-carboxamide (3d) | Rhizopus oryzae | 0.017 | scielo.org.mx |

| Benzylic 1,2,3-triazole-4-carboxamide (3e) | Rhizopus oryzae | 0.017 | scielo.org.mx |

| Itraconazole (Reference) | Rhizopus oryzae | 0.14 | scielo.org.mx |

This table is populated with data from analogues as direct data for this compound was not available in the search results.

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of pyridine derivatives. nih.govnih.govresearchgate.net For 2,6-disubstituted pyridine thiosemicarbazones, the basicity of the substituent at the 6-position appears to influence antituberculosis activity. nih.gov More basic substituents like pyrrolidine and piperidine were associated with stronger inhibition of M. tuberculosis. nih.gov

Anti-inflammatory Activity Profiling

Inflammation is a complex biological response, and its dysregulation is implicated in numerous chronic diseases. nih.gov Pyridine derivatives have emerged as promising candidates for the development of new anti-inflammatory drugs. nih.govresearchgate.netinnovareacademics.in

Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) synthesis. nih.gov The development of selective COX-2 inhibitors is a major goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

Table 3: In Vitro COX-2 Inhibitory Activity of Selected Pyridazine (B1198779) Analogues

| Compound/Analogue | COX-2 IC50 (µM) | Reference |

|---|---|---|

| Pyridazine-based sulphonamide derivatives | 0.05 - 0.14 | nih.gov |

This table is populated with data from analogues as direct data for this compound was not available in the search results.

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. nih.govnih.gov Therefore, inhibiting NO production is a valid strategy for anti-inflammatory drug discovery.

Research on a novel pyrimidine (B1678525) derivative, 4,6-bis((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione (HPT), demonstrated its ability to reduce the production of NO in lipopolysaccharide (LPS)-induced RAW 264.7 cells in a dose-dependent manner. nih.gov This compound also suppressed the mRNA expression of inflammatory cytokines. nih.gov Furthermore, 2-aminopyridine (B139424) derivatives have been investigated as inhibitors of neuronal nitric oxide synthase (nNOS), with some compounds exhibiting potent inhibition. nih.govnih.gov The structure of the side chains and the aromatic linker in these derivatives significantly influences their inhibitory potency and selectivity. nih.gov These findings suggest that pyridine-based structures, including potentially this compound, could modulate inflammatory pathways by interfering with NO production.

Other In Vitro Enzyme Inhibition Studies (e.g., α-Glucosidase)

While direct in vitro studies on the α-glucosidase inhibitory activity of this compound are not extensively documented in publicly available literature, the broader class of 2,6-disubstituted pyridine derivatives has been investigated for a range of enzyme inhibitory activities. Insights into the potential of the target compound can be gleaned from the structure-activity relationships (SAR) of its analogues.

For instance, research into other heterocyclic compounds has demonstrated significant α-glucosidase inhibition. A study on 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxides revealed that certain derivatives exhibit potent inhibitory activity against α-glucosidase. nih.gov Notably, a compound featuring a 6-bromo and a 2-(4-chlorophenyl) substituent displayed high potency with an IC₅₀ value of 0.92 ± 0.01 µM, while a derivative with a 2-(4-methoxyphenyl) group also showed strong activity (IC₅₀ = 0.78 ± 0.05 µM). nih.gov These findings highlight that substitutions on the heterocyclic core play a crucial role in modulating inhibitory potential.

Furthermore, studies on N-substituted hydantoin (B18101) derivatives have also contributed to the understanding of structural requirements for α-glucosidase inhibition. nih.gov In one such study, derivatives containing a dioxole moiety showed improved inhibition compared to those with methyl or methoxy (B1213986) phenyl groups, indicating that electron-withdrawing features can enhance activity. nih.gov

To illustrate the α-glucosidase inhibitory activities of some related heterocyclic compounds, the following interactive table summarizes key findings from the literature.

| Compound Class | Specific Derivative | Target Enzyme | IC₅₀ (µM) |

| 2-Aryl-4-methyl-1,2-dihydroquinazoline 3-oxides | 6-bromo, 2-(4-chlorophenyl) | α-Glucosidase | 0.92 ± 0.01 |

| 2-Aryl-4-methyl-1,2-dihydroquinazoline 3-oxides | 2-(4-methoxyphenyl) | α-Glucosidase | 0.78 ± 0.05 |

| 2-Aryl-4-methyl-1,2-dihydroquinazoline 3-oxides | 2-(4-fluorophenyl) | α-Glucosidase | 7.47 ± 0.05 |

| N-Substituted Hydantoin Derivatives | Dioxole derivative | α-Glucosidase | - |

Note: A lower IC₅₀ value indicates greater potency. Data for N-Substituted Hydantoin Derivatives is presented as percentage inhibition at a specific concentration rather than IC₅₀ in the source material.

Mechanistic Studies of Biological Interactions at the Molecular Level

The biological activity of a compound is intrinsically linked to its interactions with target macromolecules at the molecular level. Computational modeling and molecular docking are powerful tools used to predict and analyze these interactions, providing insights into the binding modes and affinities of ligands within the active sites of enzymes. nih.gov

For 2,6-disubstituted pyridine derivatives, molecular modeling studies have been employed to understand their inhibitory mechanisms against various targets. For example, in the context of β-amyloid aggregation, novel 2,6-disubstituted pyridine derivatives were designed to interact with the β-sheet conformation of the Aβ peptide through donor-acceptor-donor hydrogen bond formation. nih.gov This highlights the importance of the substitution pattern on the pyridine ring in directing specific molecular interactions.

In another study focusing on protein kinase CK2, the discovery of potent and selective 2,6-disubstituted pyrazine (B50134) inhibitors was guided by understanding their structure-activity relationships. nih.gov The introduction of an aminoalkyl group at the 6-position of an indazole ring fused to the pyrazine core led to improved efficacy, suggesting that specific substituents can enhance binding to the kinase domain. nih.gov

The 4-amino group of this compound could potentially act as a hydrogen bond donor, interacting with acidic residues within the enzyme's active site. The nitrogen atom of the pyridine ring itself can also participate in hydrogen bonding as an acceptor. nih.gov The two bulky benzyloxy groups are likely to engage in significant hydrophobic and π-π stacking interactions with aromatic residues in the active site. The conformational flexibility of the benzyloxy groups may allow the molecule to adopt a favorable orientation to maximize these interactions.

Computational enzyme modeling posits two primary models for ligand binding: the "induced-fit" model, where the enzyme's active site conforms to the ligand upon binding, and the "conformational selection" model, where the enzyme exists in a series of conformations, one of which is pre-organized for optimal ligand binding. nih.gov The binding of a molecule like this compound to an enzyme would likely involve a combination of these mechanisms, with initial electrostatic and hydrophobic interactions leading to a more stable, tightly bound complex.

Emerging Applications and Future Research Directions

Role as a Versatile Synthetic Building Block in Complex Molecule Synthesis

The structure of 2,6-Bis(benzyloxy)pyridin-4-amine makes it a potentially valuable building block for the synthesis of more complex molecules. The amino group at the 4-position provides a reactive site for a variety of chemical transformations, including N-alkylation, N-arylation, and acylation, allowing for the introduction of diverse functional groups. The benzyloxy groups at the 2 and 6 positions can serve as protecting groups for the corresponding hydroxyl functionalities. These can be deprotected under specific conditions to yield 2,6-dihydroxy-4-aminopyridine derivatives, which can then be further functionalized.

While specific examples of the use of this compound in the total synthesis of complex natural products are not yet widely reported in the literature, its structural motifs are present in various biologically active compounds. The related compound, 2,6-bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, is noted for its utility as an organic synthesis intermediate and a basic raw material in pharmaceutical chemistry, highlighting the value of the 2,6-dibenzyloxy pyridine (B92270) core in synthetic strategies. researchgate.net The development of efficient synthetic routes to access multi-substituted 4-aminopyridines is an active area of research, suggesting a demand for such building blocks. researchgate.netnih.gov

Applications in Functional Materials Chemistry

The unique electronic properties of the substituted pyridine ring in this compound suggest its potential for applications in the field of functional materials.

Photosensitizer Potentials

Photosensitizers are molecules that can be excited by light and then transfer this energy to other molecules, often leading to the generation of reactive oxygen species. This property is harnessed in applications such as photodynamic therapy (PDT). While direct studies on the photosensitizing properties of this compound are limited, the broader class of pyridine derivatives is being explored for such applications. The extended π-system and the presence of heteroatoms in the pyridine ring can influence the photophysical properties of the molecule, including its ability to absorb light and generate triplet states, which are crucial for photosensitization. Further research is needed to characterize the photophysical properties of this compound and its derivatives to assess their potential in this area.

Organic Electronics Applications

Organic electronics, including organic light-emitting diodes (OLEDs), rely on materials with specific charge-transport properties. Pyridine-containing compounds are of interest for these applications due to their electron-deficient nature, which can facilitate electron transport. Aromatic systems containing pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments have been shown to be effective electron-transporting organic semiconductors. nih.gov While the specific electronic properties of this compound have not been extensively reported, its structure, featuring a π-conjugated system with electron-donating amino and benzyloxy groups, suggests that it could be a precursor for or a component of novel organic electronic materials. The modification of the amino group and the pyridine ring could be a strategy to tune its electronic properties for specific applications in devices like OLEDs. mdpi.com

Advanced Chemical Biology Probes and Tools

Chemical probes are small molecules used to study and manipulate biological systems. Fluorescent probes, in particular, are invaluable tools for imaging and sensing. Aminopyridine derivatives have been investigated as potential scaffolds for fluorescent probes due to their intrinsic fluorescence and the possibility of modulating their properties through chemical modification. researchgate.netresearchgate.netnih.govacs.orgnih.gov

Although specific studies on this compound as a chemical biology probe are not yet available, its 4-aminopyridine (B3432731) core is a known pharmacophore that can interact with biological targets. For instance, derivatives of 4-aminopyridine have been developed as potential treatments for neurological injuries and as PET tracers for demyelinated axons. researchgate.netapolloscientific.co.uk The benzyloxy groups in this compound could be functionalized with reporter groups, such as fluorophores or affinity tags, to create sophisticated probes for biological research. The development of aminopyridines with azide (B81097) groups for "click and probing" applications further illustrates the potential of this class of compounds in chemical biology. researchgate.netnih.gov

Challenges and Opportunities in the Synthesis and Application of Functionalized Pyridines

The synthesis and functionalization of pyridines present both challenges and opportunities for chemists. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, but it can be challenging to achieve regioselectivity in these reactions. The development of novel synthetic methodologies to access highly substituted pyridines, such as this compound, in an efficient and controlled manner is an ongoing area of research.

Despite the synthetic challenges, the versatility of the pyridine core offers immense opportunities. The ability to fine-tune the electronic and steric properties of pyridine derivatives through substitution allows for the rational design of molecules with specific functions. For this compound, the opportunity lies in systematically exploring its reactivity and properties to unlock its full potential in the areas of complex molecule synthesis, functional materials, and chemical biology. As research in these fields progresses, it is anticipated that this and other similarly functionalized pyridines will find a growing number of applications.

Q & A

Q. What synthetic routes are commonly employed for the preparation of 2,6-Bis(benzyloxy)pyridin-4-amine?

A general approach involves nucleophilic substitution on pyridine derivatives. For example, 2,6-dihydroxypyridine can be benzylated using benzyl bromide in the presence of a base (e.g., K₂CO₃) to introduce benzyloxy groups. Subsequent amination at the 4-position may involve catalytic hydrogenation or Pd-mediated coupling . Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol . Yields vary (66–80%) depending on reaction conditions .

Q. How can the purity and structure of this compound be validated experimentally?

- Melting Point (mp): Compare observed mp with literature values (e.g., 160–162°C for analogs) .

- TLC: Use silica plates with ethyl acetate/hexane (1:3) to monitor reaction progress (Rf ~0.51) .

- ¹H/¹³C NMR: Key peaks include aromatic protons (δ 7.2–7.5 ppm for benzyl groups) and amine protons (δ ~5.1 ppm). For analogs, pyridine C-4 signals appear at δ ~150 ppm in ¹³C NMR .

- HRMS: Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₉H₁₉N₂O₂: 315.1443) .

Advanced Research Questions

Q. What catalytic strategies optimize the synthesis of this compound derivatives for drug discovery?

Palladium catalysts (e.g., Pd/C, 10% wt) are critical for hydrogenation steps, such as reducing nitro groups to amines . For example, 4-nitro-2,6-bis(benzyloxy)pyridine can be hydrogenated under H₂ to yield the amine derivative . Reaction degassing (3 cycles) and controlled temperature (0°C to reflux) improve yields . Alternative methods include Cu-catalyzed C–N coupling for introducing diverse amine substituents .

Q. How does this compound serve as an intermediate in targeted protein degradation (e.g., PROTACs)?

The compound’s benzyloxy groups enhance solubility and stability, while the pyridin-4-amine moiety acts as a linker in cereblon (CRBN)-binding molecules. For instance, analogs like CC-90009 (a CRBN E3 ligase modulator) utilize similar scaffolds to degrade GSPT1 via ubiquitination . Structure-activity studies suggest that substituents at the 3-position (e.g., boronic acid or halogens) modulate binding affinity .

Q. What challenges arise in the solubility and formulation of this compound for in vivo studies?

The compound’s hydrophobicity (logP ~3.5) limits aqueous solubility. Supercritical CO₂ has been explored for micronization, improving bioavailability . Co-solvents (e.g., DMSO, PEG-400) or lipid-based carriers are recommended for in vivo dosing. Solubility in DMSO at 25°C is ~44 mg/mL for related compounds .

Q. How do structural modifications influence the reactivity of this compound in cross-coupling reactions?

- Electron-Withdrawing Groups (EWGs): Halogens (e.g., Br at the 3-position) enhance Suzuki-Miyaura coupling efficiency with boronic acids .

- Steric Effects: Bulky substituents on the benzyl groups reduce reaction rates in Pd-catalyzed aminations .

Comparative studies with 2,6-Bis(benzyloxy)-3-bromopyridine show higher reactivity in cross-coupling than non-halogenated analogs .

Data Analysis and Experimental Design

Q. How should researchers resolve contradictions in reported yields for similar synthetic procedures?

- Control Experiments: Replicate reactions under identical conditions (solvent, catalyst loading, temperature).

- Byproduct Analysis: Use LC-MS to identify side products (e.g., over-reduction or debenzylation).

- Statistical Optimization: Apply Design of Experiments (DoE) to variables like temperature, catalyst type, and reaction time .

Q. What advanced spectroscopic techniques characterize supramolecular assemblies involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.